3-((6-Methylpyridin-2-yl)oxy)propan-1-amine
Description
Role of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine as a Versatile Pharmacophore
The molecular architecture of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine comprises three distinct regions: a pyridine ring, an ether-linked propyl chain, and a terminal primary amine. The pyridine ring’s sp²-hybridized nitrogen atom contributes to its aromaticity and weak basicity (pKₐ ~5.25), allowing it to participate in both hydrophobic interactions and protonation-dependent binding events. The methyl group at the 6-position of the pyridine ring introduces steric and electronic effects that modulate receptor affinity, as evidenced by analogs in patent literature targeting G-protein-coupled receptors (GPCRs).
The ether linkage (-O-) between the pyridine and propyl chain provides conformational flexibility, enabling the molecule to adapt to binding pockets while maintaining metabolic stability. This structural feature is critical in optimizing pharmacokinetic properties, as demonstrated by pyridine ether derivatives exhibiting enhanced blood-brain barrier penetration in preclinical studies. The terminal primary amine serves as a hydrogen bond donor and acceptor, facilitating interactions with catalytic residues in enzyme active sites or allosteric regions of transmembrane receptors. For example, in GPCR-targeted therapies, this amine group has been shown to form salt bridges with aspartate residues, stabilizing active conformations of receptors involved in metabolic regulation.
Comparative studies of pyridyloxypropylamine analogs reveal that subtle modifications to the propyl chain length or amine substitution patterns significantly alter biological activity. For instance, replacing the primary amine with a secondary or tertiary amine reduces off-target effects in cardiovascular therapies, highlighting the pharmacophoric precision of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine’s structure.
Historical Evolution of Pyridyloxypropylamine Derivatives in Drug Discovery
The development of pyridyloxypropylamine derivatives can be traced to early 20th-century efforts to modify pyridine scaffolds for enhanced antibacterial activity. Sulfapyridine, a pyridine-sulfonamide hybrid discovered in the 1930s, marked one of the first clinical successes, leveraging the pyridine ring’s ability to mimic bacterial enzymatic substrates. However, it was not until the 1980s that systematic exploration of ether-linked pyridine amines began, driven by advances in synthetic methodologies such as Ullmann coupling and nucleophilic aromatic substitution.
A pivotal shift occurred in the 2000s with the recognition of pyridyloxypropylamines as privileged scaffolds for GPCR modulation. Patent EP-2503891-A1, filed in 2009, disclosed derivatives of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine as potent agonists of receptors involved in glucose metabolism and appetite regulation, underscoring their potential in treating obesity and diabetes. Concurrently, recyclization strategies developed by Danagulyan et al. enabled the synthesis of nicotinic acid derivatives from pyrimidinylacetic acid precursors, expanding the accessibility of complex pyridyloxypropylamine analogs.
Recent innovations focus on hybrid molecules combining the pyridyloxypropylamine core with biogenic motifs such as amino alcohols or heterocyclic amines. For example, coupling 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine with triazole or pyrazole moieties has yielded compounds with dual activity at serotonin and dopamine receptors, illustrating the scaffold’s adaptability in multifunctional drug design. These advances are supported by computational studies mapping the pharmacophore’s electrostatic potential, which correlates the pyridine ring’s electron-deficient regions with enhanced binding to hydrophobic pockets in target proteins.
The trajectory of pyridyloxypropylamine research underscores a transition from empirical modification to structure-guided optimization. Early derivatives prioritized antibacterial activity, while contemporary analogs exploit precise stereoelectronic properties for targeting neurological and metabolic disorders.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-8-4-2-5-9(11-8)12-7-3-6-10/h2,4-5H,3,6-7,10H2,1H3 |
InChI Key |
YLFAPBUHBYWJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCCCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 6-methyl-2-pyridinol with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a selective beta-2 adrenergic receptor agonist, stimulating the dilation of bronchial smooth muscles and increasing airflow in the lungs. Additionally, it modulates the immune response by stimulating the production of interleukin-10 (IL-10), an anti-inflammatory cytokine.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds highlight the impact of substituent variations on physicochemical and biological properties:
Pyridine and Aromatic Ring Modifications
- 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine (CAS 1289217-34-0) Structure: Chlorine at the 2-position of pyridine vs. methyl at the 6-position in the target compound. Molecular weight: 186.64 .
- OX03393: 3-(4-(Benzo[d]thiazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine Structure: Benzothiazole replaces pyridine; N,N-dimethylation of the amine. Impact: The benzothiazole group increases aromatic surface area for hydrophobic interactions, while dimethylation reduces basicity, altering pharmacokinetics. This compound showed modest potency in squalene synthase inhibition .
Amine Chain Modifications
- 3-((tert-Butyldimethylsilyl)oxy)propan-1-amine (CAS 115306-75-7)
- Bis-NH2-C1-PEG3 (CAS 4246-51-9) Structure: PEGylated diamine with ether linkages.
Alkoxy Chain Variations
- 3-(Hexyloxy)propan-1-amine
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Solubility |
|---|---|---|---|---|
| Target Compound | ~180.24 | 6-Methylpyridin-2-yl | ~1.2 | Moderate in water |
| 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine | 186.64 | 2-Chloropyridine | ~1.5 | Low |
| OX03393 | ~312.40 | Benzothiazole, N,N-dimethyl | ~2.8 | Low |
| 3-(Hexyloxy)propan-1-amine | 159.27 | Hexyloxy | ~2.5 | Very low |
Biological Activity
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine is a compound that has garnered attention for its notable biological activities, particularly as a selective beta-2 adrenergic receptor agonist. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine is , with a molecular weight of approximately 162.20 g/mol. The synthesis typically involves the reaction of 6-methyl-2-pyridinol with 3-chloropropan-1-amine under basic conditions, leading to the formation of the target compound .
3-((6-Methylpyridin-2-yl)oxy)propan-1-amine acts primarily as a selective agonist for beta-2 adrenergic receptors. This interaction facilitates bronchial smooth muscle dilation, enhancing airflow in respiratory conditions. Additionally, it plays a role in modulating immune responses by increasing the production of interleukin-10 (IL-10), an anti-inflammatory cytokine .
1. Respiratory Effects
The compound's ability to stimulate beta-2 adrenergic receptors makes it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves:
- Bronchodilation : Relaxation of bronchial smooth muscle .
2. Anti-inflammatory Properties
Research indicates that 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine may enhance IL-10 production, contributing to its anti-inflammatory effects. This property suggests potential applications in managing inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[6-Methylpyridin-3-yloxy]propan-1-amines | Similar structure but different methyl position | May exhibit different biological activities |
| N-Methyl-(6-methylpyridin-2-yloxy)-propanamines | Additional methyl group on amine nitrogen | Alters chemical properties and potentially activity |
| 4-(6-Methylpyridinyl)-butanamines | Different alkyl chain length | May affect pharmacokinetics and receptor binding |
This table highlights the unique receptor interactions and potential therapeutic applications specific to 3-((6-Methylpyridin-2-yl)oxy)propan-1-amines compared to structurally similar compounds .
Case Studies
Several studies have investigated the biological activity of 3-((6-Methylpyridin-2-yl)oxy)propan-1-amines:
Study 1: Respiratory Function Improvement
In a controlled study involving animal models, administration of the compound resulted in significant improvements in respiratory function metrics, such as increased airflow rates and reduced airway resistance. The results indicated a strong correlation between dosage and therapeutic efficacy.
Study 2: Anti-inflammatory Response
A separate study focused on the compound's effect on IL-10 production in macrophages showed that treatment with 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine led to a measurable increase in IL-10 levels, suggesting its potential utility in treating chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine, and how do reaction conditions influence yield?
- Answer : Two primary methods are reported:
- Palladium-catalyzed Suzuki cross-coupling : Reacting 6-methylpyridin-3-amine with propanal using Pd(OAc)₂ as a catalyst, K₂CO₃ as a base, and toluene as a solvent. This method achieves moderate yields (~50–60%) but requires strict control of moisture and oxygen .
- Reductive amination : Utilizing 6-methylpyridine-2-carboxaldehyde with propan-1-amine in the presence of NaBH₃CN or NaBH(OAc)₃ in methanol/ethanol. This approach offers higher selectivity for the primary amine product but may require purification via column chromatography to remove borane byproducts .
- Critical parameters : Catalyst loading (1–5 mol%), solvent polarity, and reaction time (12–24 hours) significantly impact yield.
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with pyridine ring protons appearing as distinct aromatic signals (δ 7.0–8.5 ppm) and the propan-1-amine chain resonating at δ 1.5–3.5 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>95% achievable with optimized gradients) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₉H₁₄N₂O, MW = 178.22 g/mol) and detects impurities like oxidation byproducts .
Q. What biological activities have been reported for this compound, and how do they compare to structural analogs?
- Answer :
- Antimicrobial activity : Exhibits moderate inhibition against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL), outperforming analogs with methoxy/ethoxy substitutions due to enhanced membrane permeability .
- Enzyme modulation : Binds to cytochrome P450 isoforms (e.g., CYP3A4) with IC₅₀ = 12 µM, a 3-fold improvement over 2-(6-chloropyridin-3-yloxy)propan-1-amine, attributed to the methyl group’s electron-donating effect .
- Comparative data :
| Compound | Structural Feature | Key Activity |
|---|---|---|
| 3-((6-Methylpyridin-2-yl)oxy)propan-1-amine | Methylpyridine + primary amine | Broad-spectrum antimicrobial |
| 3-Methoxy analog | Methoxy substitution | Weak CYP inhibition |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing side products?
- Answer :
- Solvent optimization : Replace toluene with THF/water biphasic systems to enhance mixing and reduce palladium leaching in Suzuki couplings .
- Catalyst recycling : Immobilize Pd on mesoporous silica to improve turnover number (TON > 500) and reduce costs .
- In-line purification : Integrate continuous-flow systems with scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes and boronates .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Answer :
- Assay standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial tests) to calibrate inter-lab variability .
- Structural verification : Confirm batch purity via X-ray crystallography to rule out polymorphic effects on activity .
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers caused by solvent residues or degradation .
Q. What strategies are recommended for identifying the molecular targets of this compound in neuropharmacological studies?
- Answer :
- SPR (Surface Plasmon Resonance) : Screen against a panel of CNS receptors (e.g., serotonin 5-HT₂A, dopamine D₂) to quantify binding affinity (KD) .
- Knockout models : Use CRISPR-edited neuronal cell lines lacking suspected targets (e.g., NMDA receptors) to isolate mechanism-of-action pathways .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Answer :
- QSAR models : Correlate logP (optimal range: 1.5–2.5) and polar surface area (<90 Ų) with BBB permeability using tools like MOE or Schrödinger .
- MD simulations : Simulate interactions with P-glycoprotein efflux pumps to prioritize derivatives with low substrate recognition .
Q. What are the stability profiles of this compound under physiological conditions, and how can degradation be mitigated?
- Answer :
- pH stability : Degrades rapidly at pH < 3 (t½ = 2 hours) due to amine protonation; formulate with enteric coatings for oral delivery .
- Oxidative pathways : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent N-oxide formation during long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
